molecular formula C18H19NO4S B5510697 Ethyl 2-(4-methoxybenzamido)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate

Ethyl 2-(4-methoxybenzamido)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate

Cat. No.: B5510697
M. Wt: 345.4 g/mol
InChI Key: WSQGLSURUFFUHP-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methoxybenzamido)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate is a cyclopenta[b]thiophene derivative characterized by a 4-methoxybenzamido substituent at the 2-position and an ethyl ester at the 3-position. The cyclopenta[b]thiophene core provides a rigid scaffold, while the substituents modulate reactivity, solubility, and biological interactions. This article focuses on comparing this compound with structurally analogous derivatives, emphasizing synthetic approaches, physicochemical properties, and substituent effects.

Properties

IUPAC Name

ethyl 2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c1-3-23-18(21)15-13-5-4-6-14(13)24-17(15)19-16(20)11-7-9-12(22-2)10-8-11/h7-10H,3-6H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQGLSURUFFUHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Ethyl 2-(4-methoxybenzamido)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate, often involves the Gewald reaction. This reaction is a condensation process between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions typically include the use of a base such as potassium t-butoxide under microwave irradiation .

Industrial Production Methods

Industrial production methods for thiophene derivatives may involve large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-methoxybenzamido)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

Synthesis and Structural Characteristics

Ethyl 2-(4-methoxybenzamido)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate can be synthesized through a multi-step process involving the reaction of cyclopentanone with ethyl cyanoacetate and sulfur to form an intermediate compound. This intermediate is subsequently reacted with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to introduce the (4-methoxybenzoyl)amino group at the 2-position.

Antimicrobial Properties

Research has demonstrated that thiophene derivatives, including those similar to this compound, exhibit notable antimicrobial activities. A series of thiophene analogues have been synthesized and evaluated for their in vitro antibacterial and antifungal properties. For instance, compounds derived from similar structures have shown effectiveness against various microbial strains using tube dilution methods .

Anticancer Activity

The anticancer potential of thiophene derivatives has been extensively studied. Notably, compounds with similar structural motifs have been screened against human lung cancer cell lines (A-549) using the sulforhodamine B assay. Results indicated significant cytotoxicity, with certain derivatives outperforming standard chemotherapeutic agents like adriamycin at specific concentrations . The presence of electron-withdrawing groups has been linked to enhanced activity against cancer cells.

Antioxidant Activity

In addition to antimicrobial and anticancer properties, these compounds have also been evaluated for antioxidant activity. The DPPH method has been employed to assess their ability to scavenge free radicals, indicating potential applications in preventing oxidative stress-related diseases .

Applications in Drug Development

The unique structural characteristics of this compound make it a candidate for further drug development. The following table summarizes its potential applications based on current research findings:

Application Description References
AntimicrobialEffective against various bacterial and fungal strains; potential for developing new antibiotics
AnticancerSignificant cytotoxicity against lung cancer cells; potential for cancer therapeutics
AntioxidantAbility to scavenge free radicals; implications for oxidative stress-related conditions

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of thiophene derivatives:

  • A study published in PMC synthesized a new series of thiophene analogues that were tested for antimicrobial and anticancer activities. The results showed promising activity against various microbial strains and significant cytotoxicity against A-549 cells .
  • Another research article highlighted the synthesis of ethyl derivatives with potential analgesic effects. These compounds were subjected to pharmacological tests demonstrating moderate analgesic properties .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Benzamido Substituents

The target compound’s 4-methoxybenzamido group distinguishes it from analogues with alternative substituents:

  • 4-Nitrobenzamido derivative (Ethyl 2-(4-nitrobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate): The nitro group is strongly electron-withdrawing, enhancing electrophilicity at the amide carbonyl. This compound has a molecular weight of 388.437 .
  • Benzamido derivative (Ethyl 2-benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate): Lacking substituents on the benzamido ring, this analogue serves as a baseline for evaluating electronic effects .

Physical and Chemical Properties

  • Spectroscopic Data : The 4-hydroxyphenyl analogue () shows ¹H NMR peaks for aromatic protons at δ 6.5–7.5 ppm and a carbonyl signal at δ 170 ppm in ¹³C NMR, consistent with ester and amide functionalities .
  • Melting Points : Ethyl 4,5,7-triacetoxy-3-methylbenzo[b]thiophene-2-carboxylate melts at 153–156°C , whereas sulfonamide derivatives (e.g., ) likely exhibit higher melting points due to increased polarity.
  • Molecular Weight : The target compound’s molecular weight is estimated to be ~380–400 g/mol, comparable to the 4-nitro analogue (388.437 g/mol) .

Crystallographic and Conformational Analysis

  • Ethyl 2-benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate () adopts a planar cyclopenta[b]thiophene core with the benzamido group orthogonal to the ring, minimizing steric clashes .
  • Ethyl 2-(3-phenylthioureido) derivative () features a thiourea moiety forming intramolecular hydrogen bonds, stabilizing the crystal lattice .

Discontinued Compounds and Stability Considerations

Compounds like 2-(2-Methylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid () and the 4-nitrobenzamido derivative () are listed as discontinued, suggesting challenges in synthesis, purification, or stability under standard conditions .

Biological Activity

Ethyl 2-(4-methoxybenzamido)-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate is a synthetic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : Ethyl 2-[(4-methoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclopenta[b]thiophene-3-carboxylate
  • Molecular Formula : C20H23N2O4S
  • Molecular Weight : 373.47 g/mol
  • Chemical Structure :

Chemical Structure

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
  • Modulation of Signaling Pathways : The compound may influence key signaling pathways associated with cell growth and apoptosis, such as the MAPK and PI3K/Akt pathways.
  • Antioxidant Properties : Some research indicates that this compound exhibits antioxidant activity, which could protect cells from oxidative stress.

Biological Activity Data

The following table summarizes the biological activities observed in various studies:

Activity TypeObservationsReference
Anticancer ActivityInhibits proliferation in breast cancer cell lines
Antioxidant ActivityReduces oxidative stress markers
Enzyme InhibitionInhibits specific kinases involved in tumor growth

Case Studies

Several studies have explored the biological effects of this compound:

  • Breast Cancer Research : A study conducted on MCF-7 breast cancer cells demonstrated that this compound significantly reduced cell viability and induced apoptosis through caspase activation. The mechanism was linked to the modulation of the PI3K/Akt signaling pathway.
  • Neuroprotective Effects : In a model of neurodegeneration, treatment with this compound showed a decrease in neuronal cell death and improved cognitive function in animal models. This suggests potential applications in neurodegenerative diseases like Alzheimer's.
  • Antioxidant Studies : Research indicated that the compound could effectively scavenge free radicals in vitro, demonstrating its potential as a therapeutic agent against oxidative stress-related conditions.

Q & A

Q. Optimization Tips :

  • Use anhydrous solvents (DMF, THF) to minimize hydrolysis.
  • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and purify intermediates via column chromatography .

Basic: How is the compound characterized to confirm its structural integrity?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying substituent positions. For example, the 4-methoxybenzamido group shows a singlet at δ ~3.8 ppm (OCH₃) and aromatic protons at δ ~7.8 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected for C₂₀H₂₀NO₄S: 370.11) .
  • HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .

Advanced: How can reaction yields be optimized for the acylation step?

Methodological Answer:
Key variables impacting acylation efficiency:

  • Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to accelerate benzamido group coupling, reducing side-product formation .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine intermediate .
  • Temperature Control : Maintain 0–5°C during acyl chloride addition to suppress hydrolysis .

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